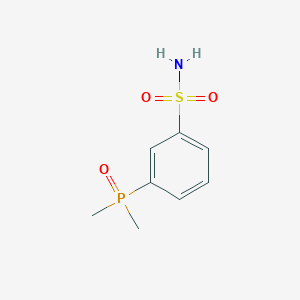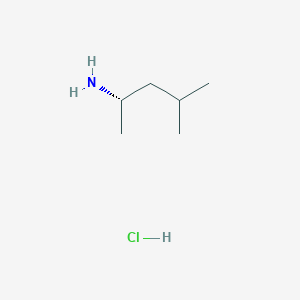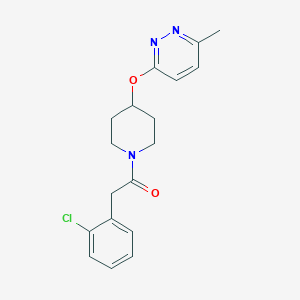![molecular formula C5H11Cl2N3OS B2604178 [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride CAS No. 2411263-28-8](/img/structure/B2604178.png)
[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2411262-20-7 . It has a molecular weight of 232.13 . The IUPAC name for this compound is (5- (1-aminoethyl)-1,3,4-thiadiazol-2-yl)methanol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N3OS.2ClH/c1-3(6)5-8-7-4(2-9)10-5;;/h3,9H,2,6H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure.It is stored at room temperature . The physical form of this compound is a powder .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study detailed the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating antimicrobial potential against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Novel Ring Systems
- Research on the synthesis and structure of benzimidazo[1,2-c][1,2,3]thiadiazoles revealed the creation of novel ring systems by reacting 1-amino-1H-benzimidazol-2-yl)methanol with thionyl chloride, showcasing the versatility of thiadiazole derivatives in forming unique chemical structures (Tumkevičius et al., 2003).
Molecular Aggregation Studies
- A study investigated the solvent effects on molecular aggregation in thiadiazole derivatives, highlighting the impact of substituent groups on molecule aggregation interactions, which has implications for understanding the physicochemical properties of these compounds (Matwijczuk et al., 2016).
Antiviral Applications
- The synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides demonstrated some compounds' anti-tobacco mosaic virus activity, indicating potential antiviral applications for thiadiazole derivatives (Chen et al., 2010).
Dyeing Performance
- Thiadiazole derivatives have been synthesized and assessed for their dyeing performance on nylon fabric, demonstrating the application of these compounds in textile coloring processes (Malik et al., 2018).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
[5-(2-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS.2ClH/c6-2-1-4-7-8-5(3-9)10-4;;/h9H,1-3,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJANIWZHEPBVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NN=C(S1)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2604097.png)
![N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2604098.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)


![tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate](/img/structure/B2604105.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2604113.png)
![5-ethyl-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2604117.png)
![N-Methyl-N-[4-[(prop-2-enoylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B2604118.png)